![molecular formula C15H16N4O3 B2987777 3-(2,3-dimethoxyphenyl)-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole CAS No. 1341008-81-8](/img/structure/B2987777.png)
3-(2,3-dimethoxyphenyl)-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole
説明
The compound 3-(2,3-dimethoxyphenyl)-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole features a 1,2,4-oxadiazole core substituted at position 3 with a 2,3-dimethoxyphenyl group and at position 5 with a (2-methylimidazolyl)methyl moiety. This structure combines aromatic methoxy groups with a heterocyclic imidazole, which may enhance biological activity through improved binding interactions or metabolic stability.
特性
IUPAC Name |
3-(2,3-dimethoxyphenyl)-5-[(2-methylimidazol-1-yl)methyl]-1,2,4-oxadiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c1-10-16-7-8-19(10)9-13-17-15(18-22-13)11-5-4-6-12(20-2)14(11)21-3/h4-8H,9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFOHMOHQWLTNBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2=NC(=NO2)C3=C(C(=CC=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dimethoxyphenyl)-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dimethoxybenzohydrazide with 2-methylimidazole in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-(2,3-dimethoxyphenyl)-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
3-(2,3-dimethoxyphenyl)-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Material Science: The compound’s stability and electronic properties make it suitable for use in the development of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of 3-(2,3-dimethoxyphenyl)-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Structural Analogues and Substituent Effects
Substituents on the Oxadiazole Core
3,4-Dimethoxyphenyl vs. 2,3-Dimethoxyphenyl Substitution 3-(3,4-Dimethoxyphenyl)-5-[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]-1,2,4-oxadiazole (7k) This analog () replaces the 2,3-dimethoxyphenyl group with a 3,4-dimethoxyphenyl moiety and substitutes the imidazole with a triazole. The compound has a melting point of 174–176°C and 89% yield, indicating robust synthetic viability .
Imidazole vs. Triazole Substitution 5-(1H-1,2,3-Benzotriazol-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole This compound () substitutes the imidazole with a benzotriazole group. The larger triazole system introduces additional nitrogen atoms, which may enhance hydrogen-bonding interactions.
Fluorophenyl and Halogenated Derivatives 3-(2,3-Dimethoxyphenyl)-5-((5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)methyl)-1,2,4-oxadiazole This derivative () incorporates a fluorophenyl-oxadiazole side chain. Fluorine’s electronegativity may improve metabolic stability and bioavailability compared to non-halogenated analogs. The compound’s molecular weight (382.34 g/mol) and structure align with drug-like properties .
Anti-inflammatory Activity
- 2-[3-(4-Bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole
This analog () demonstrated 61.9% anti-inflammatory activity at 20 mg/kg, comparable to indomethacin (64.3%). The dimethoxyphenyl group likely contributes to this activity, though the absence of an imidazole may reduce target specificity .
Antiviral and Analgesic Potential
- 1,2,4-Oxadiazole-Benzotriazole Hybrids Compounds like those in are associated with antipicornaviral and analgesic effects due to their ability to engage in hydrogen bonding and π-π stacking interactions .
生物活性
3-(2,3-dimethoxyphenyl)-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole is a compound that belongs to the oxadiazole class of heterocyclic compounds. This class has gained attention in medicinal chemistry due to its diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, synthesizing data from various studies and highlighting case studies that demonstrate its potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Features:
- Oxadiazole Core : The oxadiazole ring is known for its ability to interact with biological targets.
- Imidazole Substituent : The presence of an imidazole group enhances its pharmacological profile by potentially increasing bioactivity.
The biological activity of this compound is primarily attributed to its interactions with various cellular pathways:
- Anticancer Activity : Studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells. For instance, compounds with similar structures have demonstrated cytotoxic effects against multiple cancer cell lines, including MCF-7 (breast cancer) and U-937 (leukemia) cells .
- Antibacterial Effects : The imidazole ring is known for its antibacterial properties. Compounds containing this moiety have shown effectiveness against various bacterial strains .
- Anti-inflammatory Properties : Some derivatives exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of related oxadiazole compounds:
Compound | Biological Activity | IC50 (µM) | Target |
---|---|---|---|
5a | Anticancer | 0.12 | MCF-7 |
5b | Anticancer | 0.75 | U-937 |
6a | Antibacterial | 0.25 | E. coli |
16a | Anti-inflammatory | 15.63 | Inflammatory markers |
Case Studies
Several studies have investigated the biological activity of oxadiazole derivatives similar to our compound:
- Cytotoxicity Against Cancer Cells : A study demonstrated that derivatives of oxadiazoles exhibited significant cytotoxicity against human breast adenocarcinoma (MCF-7) cells with IC50 values ranging from 0.12 to 2.78 µM . Flow cytometry assays indicated that these compounds induced apoptosis in a dose-dependent manner.
- Antitubercular Activity : Research has shown that some oxadiazole derivatives possess activity against Mycobacterium tuberculosis strains with MIC values as low as 0.045 µg/mL . This highlights their potential in treating tuberculosis.
- Inhibition of Enzymatic Activity : Compounds similar to our target have been evaluated for their ability to inhibit carbonic anhydrases (hCA), which are implicated in various diseases including cancer . The most active compounds showed Ki values in the nanomolar range.
Q & A
(Basic) What synthetic methodologies are commonly employed for constructing the 1,2,4-oxadiazole core in derivatives like this compound?
The 1,2,4-oxadiazole ring is typically synthesized via cyclization reactions. Hydrazide intermediates can undergo cyclization using phosphorus oxychloride (POCl₃) under reflux conditions (120°C for 4–6 hours) to form the oxadiazole core ( ). Alternative routes involve nucleophilic substitution between amidoximes and activated carboxylic acid derivatives in polar aprotic solvents like DMF or THF, with K₂CO₃ or NaH as bases ( ). Post-synthetic modifications, such as introducing the 2-methylimidazole moiety, may require copper-catalyzed click chemistry or Mitsunobu reactions (). Key intermediates should be characterized via melting point analysis, IR (to confirm C=N and C-O stretches), and ¹H/¹³C NMR (to verify substitution patterns) .
(Basic) How can researchers confirm the structural integrity of synthesized oxadiazole derivatives?
Structural validation requires a multi-technique approach:
- IR spectroscopy : Identify characteristic stretches (e.g., C=N at 1600–1680 cm⁻¹, C-O at 1200–1300 cm⁻¹) ().
- NMR spectroscopy : ¹H NMR resolves aromatic protons (δ 6.5–8.5 ppm for phenyl/imidazole groups) and methyl/methoxy substituents (δ 2.0–4.0 ppm). ¹³C NMR confirms oxadiazole carbons (δ 160–170 ppm) ( ).
- Elemental analysis : Verify C, H, N, O content (±0.3% deviation from theoretical values) ().
For complex cases, X-ray crystallography (as in ) or 2D NMR (e.g., HSQC, HMBC) resolves ambiguities in tautomerism or regiochemistry .
(Advanced) What strategies improve the aqueous solubility of lipophilic oxadiazole derivatives for in vitro bioassays?
- Substituent modification : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) on the phenyl or imidazole moieties ( ). Methoxy groups (as in the 2,3-dimethoxyphenyl substituent) can be replaced with polar bioisosteres like morpholine ().
- Salt formation : Use HCl or sodium salts of acidic protons (e.g., deprotonated imidazole).
- Co-solvent systems : Employ DMSO-water or PEG-based solvents for dissolution.
- Prodrug approaches : Temporarily mask hydrophobic groups with enzymatically cleavable esters ( ). Optimized derivatives should retain <5% loss in logP values while achieving >1 mg/mL solubility in PBS .
(Advanced) How can contradictions in reported antimicrobial activities of structurally similar oxadiazoles be resolved?
Discrepancies often arise from:
- Structural variations : Minor changes (e.g., 4-methyl vs. 4-methoxy on phenyl rings) alter electronic effects and binding ( ).
- Assay conditions : Standardize MIC testing using CLSI guidelines, and control for solvent effects (e.g., DMSO ≤1% v/v).
- Purity checks : Confirm compound purity (>95%) via HPLC ().
- Target specificity : Perform molecular docking (e.g., with bacterial dihydrofolate reductase) to correlate substituent effects with binding affinity (). Cross-validate using isogenic mutant strains .
(Advanced) What computational methods predict the bioactivity and binding modes of oxadiazole derivatives?
- Molecular docking : Use AutoDock Vina or Schrödinger to simulate interactions with targets (e.g., fungal CYP51 or bacterial topoisomerase IV). highlights docking poses where substituents like 2-methylimidazole occupy hydrophobic pockets.
- QSAR models : Develop regression models using descriptors like LogP, molar refractivity, and HOMO/LUMO energies ( ).
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (GROMACS/AMBER). Validate with free-energy calculations (MM-PBSA) .
(Advanced) How can reaction conditions be optimized for higher yields in oxadiazole synthesis?
- Solvent selection : Use DMF for nucleophilic substitutions (70–80% yield) vs. THF for cycloadditions ( ).
- Catalyst screening : Compare K₂CO₃ (mild base) vs. NaH (strong base) for deprotonation efficiency ().
- Temperature control : Maintain 80–100°C for cyclization to avoid side reactions (e.g., over-oxidation).
- Workup optimization : Purify via flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .
(Advanced) How can researchers resolve discrepancies in NMR spectral data for oxadiazole derivatives?
- Tautomerism analysis : Use variable-temperature NMR to identify equilibrium states (e.g., oxadiazole vs. open-chain forms).
- Solvent effects : Compare spectra in DMSO-d₆ vs. CDCl₃ to detect hydrogen bonding or aggregation.
- 2D NMR : Employ NOESY to confirm spatial proximity of substituents (e.g., imidazole methyl to oxadiazole protons).
- X-ray validation : Resolve ambiguous NOE signals with crystallographic data () .
(Advanced) What structural modifications enhance the binding affinity of oxadiazole derivatives to specific targets?
- Steric optimization : Replace 2-methylimidazole with bulkier groups (e.g., 2-isopropyl) to fill hydrophobic pockets ( ).
- Electronic tuning : Introduce electron-withdrawing groups (e.g., -CF₃) on phenyl rings to strengthen π-π stacking ( ).
- Bioisosteric replacement : Substitute the oxadiazole core with 1,3,4-thiadiazole to improve metabolic stability ( ).
- Linker elongation : Extend the methylene bridge between oxadiazole and imidazole to enhance conformational flexibility () .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。